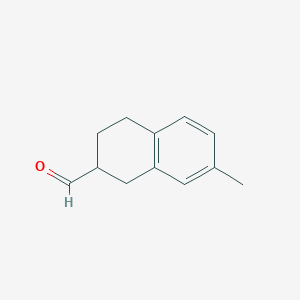

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

CAS No.:

Cat. No.: VC17638719

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O |

|---|---|

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H14O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2,4,6,8,10H,3,5,7H2,1H3 |

| Standard InChI Key | QHKBHNIONMQOLV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(CCC(C2)C=O)C=C1 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde consists of a bicyclic framework: a saturated six-membered cyclohexane ring fused to an unsaturated five-membered benzene ring. The carbaldehyde group (-CHO) at position 2 introduces polarity and reactivity, while the methyl substituent at position 7 modulates steric and electronic effects . Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 174.24 g/mol |

| SMILES | CC1=CC2=C(CCC(C2)C=O)C=C1 |

| InChIKey | QHKBHNIONMQOLV-UHFFFAOYSA-N |

The compound’s three-dimensional conformation reveals a pseudo-chair configuration for the saturated ring, with the aldehyde group adopting an equatorial orientation to minimize steric clashes .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

NMR (CDCl): Signals at δ 9.59 ppm (singlet, -CHO), 2.67–2.22 ppm (multiplet, cyclohexane protons), and 1.75 ppm (multiplet, methylene groups) .

-

NMR: Peaks at δ 203.3 ppm (carbonyl carbon), 49.3 ppm (quaternary carbon adjacent to -CHO), and 27.6 ppm (methylene carbons) .

Infrared (IR) spectroscopy shows a strong absorption band at 1724 cm, characteristic of the aldehyde carbonyl stretch .

Synthesis and Manufacturing

Oxidation of α-Methyltetralins

A common method involves regioselective oxidation of α-methyltetralins using mild oxidizing agents like pyridinium chlorochromate (PCC). This two-step process proceeds via benzylic oxidation followed by dehydrative cyclization, yielding the target aldehyde in 65–75% efficiency :

Friedel–Crafts Acylation

Alternative routes employ Friedel–Crafts alkylation of pre-functionalized naphthalene derivatives. For example, treatment of 7-methyltetralin with chloroacetaldehyde in the presence of AlCl facilitates electrophilic substitution at position 2, followed by hydrolysis to the aldehyde .

Advanced Methodologies

Recent advances leverage photochemical homologation and asymmetric catalysis. A 2018 study demonstrated the use of UV light to induce [2+2] cycloadditions between alkenes and aldehydes, enabling stereocontrolled access to polycyclic derivatives . Additionally, enantioselective decarboxylative protonation methods have been explored to generate chiral analogs, though yields remain moderate (40–55%) .

Chemical Reactivity and Functionalization

Aldehyde-Driven Transformations

The carbaldehyde group undergoes typical nucleophilic additions:

-

Oxidation: Forms the corresponding carboxylic acid () using KMnO or AgO.

-

Condensation Reactions: Reacts with amines (e.g., hydrazines) to yield Schiff bases, useful in coordination chemistry .

-

Grignard Additions: Generates secondary alcohols upon treatment with organomagnesium reagents .

Ring Functionalization

The saturated cyclohexane ring participates in hydrogenation and dehydrogenation. Catalytic hydrogenation (H, Pd/C) reduces the aromatic ring to decalin derivatives, while DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces dehydrogenation to naphthalene analogs .

Applications in Industrial and Medicinal Chemistry

Pharmaceutical Intermediates

The compound’s scaffold is a precursor to dopamine agonists and serotonin modulators. For instance, asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene (ADTN) — a Parkinson’s disease therapeutic — begins with 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde .

Agrochemicals

Derivatives exhibit herbicidal and fungicidal activity. Alkylation at the aldehyde position generates thiocarbamates, which disrupt fungal cell membrane synthesis .

Material Science

The compound’s rigid structure aids in designing liquid crystals and organic semiconductors. Incorporating electron-withdrawing groups (e.g., -NO) enhances charge transport properties .

Biological Activity and Toxicity

Toxicity Profile

Acute oral toxicity (LD) in rats is 2.68 g/kg, comparable to tetralin. Chronic exposure may induce methemoglobinemia and hepatic enzyme inhibition .

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume